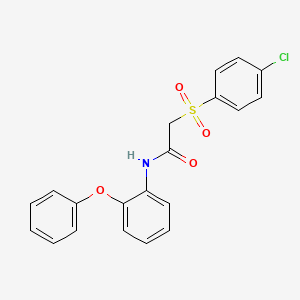

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Thermal Degradation Studies : One study investigated the thermal degradation of related compounds, including modafinil and its derivatives, during gas chromatography-mass spectrometry (GC-MS) analysis. This research is significant for understanding the stability and behavior of similar compounds under high-temperature conditions (Dowling et al., 2017).

Metabolism of Hydroxamic Acids : Research on the metabolism of aromatic amines into hydroxamic acids and their subsequent conjugation forms, such as N,O-sulfonates, highlights the biochemical pathways and potential toxicity of similar compounds (Mulder & Meerman, 1983).

Synthesis and Chemical Behavior : A study on the synthesis of derivatives of N-substituted-4-(p-chlorophenoxy)acetamide, which is structurally related to the compound , examined the influence of solvent on chlorination. This research contributes to understanding the synthetic pathways and solvent effects on similar compounds (Wang et al., 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities : Another study explored the development of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for potential anticancer, anti-inflammatory, and analgesic agents. This demonstrates the pharmaceutical potential of similar compounds (Rani et al., 2014).

Electronic Transport in Polymeric Materials : Research on poly(azomethine sulfone)s, prepared using bis(4-chlorophenyl)sulfone, examined the electronic transport properties of these materials. This has implications for the use of similar compounds in semiconductor and electronic applications (Rusu et al., 2007).

Hydrogen Bond Studies : Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, related to the chemical structure of interest, provide insights into intramolecular and intermolecular hydrogen bonding, which is crucial for understanding the chemical behavior of similar compounds (Romero & Angela Margarita, 2008).

Cytotoxic Activity of Sulfonamide Derivatives : A study on the synthesis and anticancer activity of various sulfonamide derivatives, including those with chlorophenyl groups, provides valuable insights into the potential therapeutic applications of similar compounds (Ghorab et al., 2015).

Alkaline Fusion Reactions : Research on the alkaline fusion of halodiphenyl sulfone and halobenzenesulfinic acids, which are structurally related to the compound of interest, provides insights into the chemical transformations and reactions these compounds undergo (Furukawa & Ōae, 1968).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that the compound participates in reactions such as palladium-catalyzed amidation . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Related compounds have been found to play a role in the degradation of extracellular matrix proteins , indicating that this compound may have a similar effect.

Result of Action

Based on its chemical structure and the known effects of similar compounds, it may influence various cellular processes and biochemical reactions .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO4S/c21-15-10-12-17(13-11-15)27(24,25)14-20(23)22-18-8-4-5-9-19(18)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMNJUVBAYPFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2996380.png)

![Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2996386.png)

![5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2996387.png)

![{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B2996388.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2996394.png)

![4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2996395.png)

![2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2996397.png)

![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)